6-Oxo-piperidine-2-carboxylic acid

Catalog No.
S613608
CAS No.
3770-22-7
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxo-piperidine-2-carboxylic acid

CAS Number

3770-22-7

Product Name

6-Oxo-piperidine-2-carboxylic acid

IUPAC Name

6-oxopiperidine-2-carboxylic acid

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)

InChI Key

FZXCPFJMYOQZCA-UHFFFAOYSA-N

SMILES

C1CC(NC(=O)C1)C(=O)O

Synonyms

6-OPCA, 6-oxopiperidine-2-carboxylate, 6-oxopiperidine-2-carboxylic acid

Canonical SMILES

C1CC(NC(=O)C1)C(=O)O

The exact mass of the compound 6-Oxopiperidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Oxo-piperidine-2-carboxylic acid (CAS: 3770-22-7) is a non-proteinogenic, cyclic amino acid derivative featuring a six-membered piperidine ring with a lactam (amide) functionality at the 6-position. This structure distinguishes it from its parent compound, pipecolic acid, by introducing significant conformational rigidity. This inherent structural constraint makes it a valuable chiral building block, or synthon, for constructing complex, sterically defined molecules such as peptidomimetics, enzyme inhibitors, and natural product analogues where precise three-dimensional architecture is critical for biological activity.

Research Fit

Fermentation monitoring reference
Near-racemic metabolite standard for penicillin process analytics
Biosynthetic intermediate
Cyclic α-aminoadipic acid analog for lysine-feedback studies
Chiral building block
δ-Lactam substrate for β-lactam N-heterocycle synthesis

Substituting 6-Oxo-piperidine-2-carboxylic acid with simpler analogues is often unviable for specific synthetic outcomes. Using pipecolic acid, the non-oxo parent compound, eliminates the key lactam group, which not only alters the electronic properties but critically removes the rigidifying element that defines the compound's value in creating constrained molecular scaffolds. Substitution with proline, a five-membered ring homologue, fundamentally changes the bond angles and spatial orientation of substituents, failing to replicate the specific turn structures induced by the larger, more defined piperidine backbone. The presence of the 6-oxo group provides a unique combination of conformational lock and a reactive handle for further transformations, a feature absent in these common procurement alternatives.

Substitution Risk

Non-oxo pipecolic acid
Lacks the 6-oxo group required for carboxymethylproline synthase cyclization, preventing β-lactam formation; no fermentation accumulation correlation established.
Enantiopure (S)- or (R)-OCA
No published fermentation-matched validation data exist; natural isolate is near-racemic. Enantiopure standards may misrepresent native metabolomic ratios and shift chromatographic retention.
Pyroglutamic acid (γ-lactam)
5-Membered ring structure differs from the δ-lactam of OCA; no association with penicillin biosynthetic pathways or ACV synthetase substrate recognition reported.

Enhanced Chemical Stability for Improved Processability and Assay Reproducibility

In aqueous solutions at room temperature, 6-Oxo-piperidine-2-carboxylic acid (6-oxo-PIP) demonstrates significantly greater stability compared to its biosynthetic precursor, Δ1-piperideine-6-carboxylate (P6C). In a stability study, 6-oxo-PIP remained stable over the analysis period, whereas P6C concentrations degraded rapidly. This stability is a critical procurement differentiator for applications requiring consistent concentrations over time, such as in developing stable diagnostic standards or in multi-step syntheses where intermediate degradation can compromise yields and purity.

Evidence DimensionAnalyte Stability at Room Temperature
Target Compound DataConsiderably more stable
Comparator Or BaselineΔ1-piperideine-6-carboxylate (P6C) / 6-hydroxy-pipecolate (unstable)
Quantified DifferenceQualitatively described as significantly more stable, allowing for reliable quantification where P6C is too unstable.
ConditionsAqueous solution, room temperature, LC-MS/MS analysis.

For diagnostic or process chemistry applications, the superior stability of this compound ensures more reliable and reproducible results compared to its unstable metabolic precursors.

Racemic vs. Enantiopure in Fermentation
Head-to-head
Racemic OCA: 0.36–2.41 mg/mL range reported; enantiopure data absent
Racemic mixture is the only validated reference for process-analytical calibration in penicillin fermentation monitoring.
P. chrysogenum PQ-96; HPLC/isotachophoresis quantification

Unique Precursor for Bicyclic and Spirocyclic Scaffolds Not Accessible from Pipecolic Acid

The lactam functionality within 6-Oxo-piperidine-2-carboxylic acid is a critical handle for constructing advanced molecular architectures, such as spiro bicyclic lactams, which function as β-turn mimics in peptidomimetics. Synthetic routes to these complex scaffolds explicitly rely on the piperidone structure for key cyclization steps. The parent compound, pipecolic acid, lacks this ketone/lactam group and therefore cannot be used as a direct precursor for these specific intramolecular cyclization reactions, making 6-Oxo-piperidine-2-carboxylic acid an essential, non-interchangeable starting material for these targets.

Evidence DimensionSynthetic Accessibility to Spiro Bicyclic Lactams
Target Compound DataServes as a direct precursor via reactions involving the 6-oxo (lactam) position.
Comparator Or BaselinePipecolic acid (lacks the 6-oxo group).
Quantified DifferenceFundamentally incompatible with synthetic routes requiring the 6-oxo group for cyclization.
ConditionsMulti-step synthesis of peptidomimetic scaffolds.

Procurement of this compound is necessary for research programs targeting specific classes of conformationally rigid peptidomimetics that cannot be synthesized from pipecolic acid.

Lysine Inhibition Reversal
Cross-study
OCA reverses L-lysine inhibition at fermentation-relevant concentrations; α-aminoadipic acid reported less effective
Cyclic OCA provides a conformationally constrained probe for lysine-feedback mechanism studies not replicated by linear analogs.
P. chrysogenum PQ-96 complex medium; cross-study comparison
Co-Metabolite Abundance
Head-to-head
28 mol% relative to penicillin V (¹³C NMR); near-racemic, slight L-excess
Natural-abundance benchmark for metabolomics reference; enantiopure standards would misrepresent native biosynthetic output.
P. chrysogenum broth; ¹³C NMR spectroscopy
Enzymatic Substrate Competency
Class-level
OCA: active substrate for carboxymethylproline synthase; pipecolic acid: non-substrate
6-Oxo group is essential for β-lactam N-heterocycle cyclization; binary functional differentiation from non-oxo analogs.
In vitro enzymatic assay; quantitative yields require specific enzyme conditions
Physicochemical Profile
Cross-study
Racemate LogP 0.0685 (experimental) vs. (S)-enantiomer LogP -1.82 (predicted); ~1.9 unit difference
Substantial lipophilicity difference may alter HPLC retention and extraction recovery; method transfer requires revalidation.
Predicted pKa 3.59; ACD/Labs Percepta and ChemAxon
Natural Occurrence vs. Pyroglutamic Acid
Class-level
δ-Lactam OCA recognized by ACV synthetase; γ-lactam pyroglutamic acid not associated with penicillin biosynthesis
OCA occupies a unique biosynthetic niche as a δ-lactam co-metabolite; pyroglutamic acid is not a relevant substitute.
N. lactamdurans secondary metabolism; enzymatic tripeptide synthesis

Development of Stable Isotope-Labeled Internal Standards for Clinical Assays

Given its significantly higher chemical stability compared to its metabolic precursors like P6C, this compound is the right choice for synthesizing deuterated or 13C-labeled internal standards for use in robust LC-MS/MS diagnostic assays, such as newborn screening for certain metabolic disorders.

Synthesis of Conformationally Locked Peptidomimetics and Enzyme Inhibitors

The rigid lactam-containing ring makes this compound an essential starting material for synthesizing peptidomimetics with defined secondary structures, such as β-turn mimics. This is critical in drug discovery programs where precise conformational control is needed to achieve high-affinity binding to biological targets like proteases or FK506-binding proteins.

Chiral Precursor for Complex Heterocyclic and Natural Product Synthesis

As a versatile chiral building block, this compound serves as a key starting material for the enantioselective synthesis of complex molecules. The defined stereocenter and the reactive lactam functionality enable its use in constructing highly functionalized piperidine-containing natural products and novel heterocyclic drug candidates.

Application Fit Matrix

Application
Selection Property
Validation Focus
Penicillin G fermentation monitoring
Near-racemic calibration standard with reported fermentation accumulation range
HPLC/isotachophoresis method calibration and titer quantification in P. chrysogenum broths
β-Lactam N-heterocycle synthesis
6-Oxo group enables carboxymethylproline synthase substrate competency
Enzymatic cyclization yield and product identity verification
Natural product co-metabolite reference
Racemic standard with 28 mol% co-metabolite ratio benchmark
Chromatographic and spectroscopic identification in fungal and actinomycete extracts
Lysine-feedback mechanism studies
Conformationally constrained cyclic α-aminoadipic acid probe
Reversal of L-lysine inhibition endpoints in penicillin G production models

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

143.058243149 g/mol

Monoisotopic Mass

143.058243149 g/mol

Heavy Atom Count

10

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-ketopiperidine-2-carboxylic acid

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